1-(3-Chloropropyl)-3-ethoxy-5-(trifluoromethoxy)benzene
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Overview
Description
1-(3-Chloropropyl)-3-ethoxy-5-(trifluoromethoxy)benzene is an organic compound characterized by the presence of a chloropropyl group, an ethoxy group, and a trifluoromethoxy group attached to a benzene ring
Preparation Methods
The synthesis of 1-(3-Chloropropyl)-3-ethoxy-5-(trifluoromethoxy)benzene typically involves multiple steps, starting with the preparation of the benzene ring substituted with the desired functional groups. One common synthetic route includes the following steps:
Halogenation: Introduction of a chloropropyl group to the benzene ring.
Etherification: Addition of an ethoxy group through a nucleophilic substitution reaction.
Trifluoromethylation: Incorporation of the trifluoromethoxy group using reagents such as trifluoromethyltrimethylsilane (TMSCF3) or trifluoromethyl iodide (CF3I) under specific conditions.
Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as the use of catalysts, controlled temperatures, and pressure conditions.
Chemical Reactions Analysis
1-(3-Chloropropyl)-3-ethoxy-5-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, forming new compounds with different functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The trifluoromethoxy group can be involved in coupling reactions, forming more complex molecules.
Common reagents used in these reactions include halogenating agents, nucleophiles, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Chloropropyl)-3-ethoxy-5-(trifluoromethoxy)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chloropropyl)-3-ethoxy-5-(trifluoromethoxy)benzene involves its interaction with molecular targets and pathways. The trifluoromethoxy group, in particular, can influence the compound’s reactivity and binding affinity to specific targets. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-(3-Chloropropyl)-3-ethoxy-5-(trifluoromethoxy)benzene can be compared with other similar compounds, such as:
1-(3-Chloropropyl)-3-(difluoromethoxy)-2-(trifluoromethoxy)benzene: Differing in the presence of a difluoromethoxy group instead of an ethoxy group.
1-bromo-3-(3-chloropropyl)-5-(trifluoromethoxy)benzene: Featuring a bromo group instead of an ethoxy group.
Properties
Molecular Formula |
C12H14ClF3O2 |
---|---|
Molecular Weight |
282.68 g/mol |
IUPAC Name |
1-(3-chloropropyl)-3-ethoxy-5-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C12H14ClF3O2/c1-2-17-10-6-9(4-3-5-13)7-11(8-10)18-12(14,15)16/h6-8H,2-5H2,1H3 |
InChI Key |
MHGSGRQGMZFBBF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1)CCCCl)OC(F)(F)F |
Origin of Product |
United States |
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